molecular formula C8H5ClFN B2374933 2-(Chloromethyl)-4-fluorobenzonitrile CAS No. 1261742-22-6

2-(Chloromethyl)-4-fluorobenzonitrile

Cat. No.: B2374933
CAS No.: 1261742-22-6
M. Wt: 169.58
InChI Key: AZFKXOFHBHPDAL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluorobenzonitrile typically involves the chloromethylation of 4-fluorobenzonitrile. One common method is the reaction of 4-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorine atom can act as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products can include alcohols or alkanes.

Scientific Research Applications

2-(Chloromethyl)-4-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluorobenzonitrile in chemical reactions typically involves the activation of the chloromethyl group towards nucleophilic attack. The presence of the electronegative fluorine atom increases the electrophilicity of the chloromethyl group, facilitating various substitution reactions. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can be studied for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methylbenzonitrile
  • 2-(Chloromethyl)-4-chlorobenzonitrile
  • 2-(Chloromethyl)-4-bromobenzonitrile

Uniqueness

2-(Chloromethyl)-4-fluorobenzonitrile is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity patterns compared to other similar compounds, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.

Properties

IUPAC Name

2-(chloromethyl)-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKXOFHBHPDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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